2-Fluoro-2-(pyridin-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMWUDWCWGTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to 2-pyridylethylamine, which is a histamine agonist selective for the h1 subtype. The H1 receptor plays a significant role in allergic reactions and is a target for antihistamine drugs.
Mode of Action
If it acts similarly to 2-Pyridylethylamine, it may bind to the H1 receptor, mimicking the action of histamine, and triggering a response in the cell.
Biological Activity
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluorine atom attached to a carbon adjacent to a pyridine ring. This configuration influences its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including those related to this compound, exhibit significant antitumor properties. For instance, a series of pyridineamide derivatives were synthesized and evaluated for their inhibitory effects against various cancer cell lines, such as A549, HeLa, and MCF-7. The most potent compound in this series showed IC50 values of 3.22 μM against A549 cells, indicating strong cytotoxicity .
Table 1: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B26 | A549 | 3.22 |
| B26 | HeLa | 4.33 |
| B26 | MCF-7 | 5.82 |
The structure–activity relationship (SAR) studies suggested that the introduction of electron-withdrawing groups like fluorine significantly enhanced the inhibitory activity against c-Met kinase, a critical target in cancer therapy .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The binding affinity to c-Met was confirmed through molecular docking simulations, indicating that structural modifications can lead to improved potency .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest favorable profiles in terms of bioavailability and metabolic stability. For example, certain pyridine derivatives exhibited good oral bioavailability and low toxicity in animal models, making them suitable candidates for further development in therapeutic applications .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Antiviral Properties : A study on similar fluorinated compounds revealed potent antiviral activity against HIV, with EC50 values significantly lower than existing treatments . This indicates that modifications to the pyridine structure can enhance antiviral efficacy.
- Neuroprotective Effects : Research into other pyridine derivatives has shown potential neuroprotective properties by selectively inhibiting nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This suggests that similar mechanisms may be at play for this compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine serves as a valuable building block for synthesizing more complex organic molecules. It is involved in:
- Nucleophilic Substitution Reactions: The fluorine atom can be substituted by nucleophiles to form diverse derivatives.
- Electrophilic Aromatic Substitution: The pyridine ring can react with electrophiles to introduce various functional groups.
These reactions facilitate the development of new compounds with tailored properties for further research and application .
The biological applications of this compound are noteworthy:
- Potential Anticancer Agents: Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific protein kinases involved in cancer progression. A study highlighted the development of related compounds that showed high potency against CDK4 and CDK6, crucial targets in cancer therapy .
- Neuropharmacological Applications: The compound is being investigated for its effects on neurological pathways, potentially leading to treatments for disorders such as depression or anxiety.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for drugs targeting various diseases:
- Drug Development: Its unique structure allows for modifications that can enhance bioavailability and selectivity towards biological targets.
Research into its pharmacological profiles is ongoing, aiming to develop new therapeutic agents with improved efficacy and safety profiles .
Case Study 1: Anticancer Activity
A series of studies focused on the synthesis of derivatives from this compound demonstrated promising results in inhibiting cancer cell proliferation. These derivatives were tested against multiple cancer cell lines, showing selective cytotoxicity and reduced side effects compared to existing chemotherapeutics.
Case Study 2: Neuropharmacological Effects
Another research initiative explored the neuropharmacological effects of modified versions of this compound. Animal models were used to assess changes in behavior and neurochemical pathways, revealing potential anxiolytic effects that warrant further investigation.
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
The following compounds share a fluorinated ethylamine core but differ in substituent placement or aromatic systems:
Key Observations :
- Fluorine Position: The main compound’s β-fluorine (on the ethyl chain) contrasts with 1-(2-fluoropyridin-4-yl)ethan-1-amine (fluorine on pyridine).
- Aromatic Systems : Replacing pyridine with a trifluoromethylphenyl group () increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the polar pyridinyl group .
- Salt Forms : The dihydrochloride salt of 1-(pyridin-4-yl)ethan-1-amine () demonstrates how salt formation can improve aqueous solubility for pharmaceutical applications .
Fluorinated Heterocyclic Derivatives
Several fluorinated amines with related heterocyclic cores have been synthesized, as noted in and :
- Fluorinated Indole/Azaindole Derivatives: Synthesized via deprotonation with NaH and alkylation with 1,4-dibromobutane, followed by coupling with tetrahydroisoquinoline derivatives (e.g., compound 43 in ). These compounds emphasize the role of fluorine in modulating metabolic stability and target affinity .
- Benzimidazole-Pyridine Hybrids : Patented compounds like (2-Fluoro-5-pyridin-4-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () incorporate fluorophenyl and pyridinyl motifs but with additional functional groups (e.g., imidazole), highlighting the complexity of drug-like molecules compared to the simpler main compound .
Predicted Properties :
Preparation Methods
Fluoropyridinium Reagent Route
A recent innovative method involves the use of a 2-fluoropyridinium reagent as a fluorine source, connected with a perfluoroalkyl group via a hydrocarbon spacer at the 4-position of the pyridine ring. This reagent releases an electrophilic fluorinating species under mild conditions, facilitating selective fluorination of pyridinyl substrates.
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- The reagent is synthesized via a microwave-assisted Mizoroki–Heck reaction followed by Sonogashira cross-coupling and hydrogenation steps.
- The fluoropyridinium reagent efficiently transfers fluorine to the substrate, producing 4-substituted 2-fluoropyridines.
- The by-product 4-substituted 2-fluoropyridine can be recovered and reused, enhancing sustainability.
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- Reactions conducted under argon atmosphere.
- Use of highly polar solvents such as 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) accelerates the reaction.
- Room temperature fluorination is achievable with high yields (up to 99%).
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- Fluorinated products isolated in yields exceeding 90%.
- Purification by flash solid-phase extraction (FSPE) and solvent extraction techniques.
This method offers a scalable and efficient fluorination strategy for pyridine derivatives, relevant for synthesizing this compound analogs.
Multistep Synthesis via Pyridin-2-yl Intermediates
Another approach uses substituted pyridin-2-amine and pyridine-2-carbaldehyde as starting materials, proceeding through imidazo[1,2-a]pyridine intermediates and subsequent functional group transformations.
Method A (Imidazo[1,2-a]pyridine formation):
- Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) and 2-isocyanopentane.
- Stirring at 70 °C for 12 hours.
- Extraction and purification by silica gel chromatography.
-
- Hydrochloric acid/dioxane treatment to modify amine groups.
- Palladium-catalyzed cross-coupling reactions (e.g., with aryl halides) to introduce fluorinated aryl groups.
- Reduction and amination steps to yield the target amine.
-
- Intermediate imidazo[1,2-a]pyridines obtained in yields typically around 80-95%.
- Final fluorinated amines isolated after purification steps such as preparative HPLC.
Though this method is more complex, it allows for structural diversity and fine-tuning of substituents on the pyridine ring.
Reaction Conditions and Optimization
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mizoroki–Heck reaction | 1-bromo-4-iodobenzene, perfluoroalkyl alkene, MW | 125 °C (microwave) | 1-2 hours | 63 | Microwave heating improves yield |
| Sonogashira coupling + hydrogenation | Pd catalyst, 2-fluoro-4-(trimethylsilylethynyl)pyridine, H2/Pd-C | Room temperature | Several hours | Good overall | Produces 2-fluoropyridine intermediate |
| Fluoropyridinium reagent fluorination | Reagent 1b, HFIP solvent | Room temperature | 0.5 - 5 hours | Up to 99 | Highly efficient, recyclable reagent |
| Imidazo[1,2-a]pyridine formation | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH | 70 °C | 12 hours | 80-95 | Followed by extraction and chromatography |
| Pd-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halide, toluene | 90-110 °C | 12 hours | Moderate to high | For arylation and fluorination |
Mechanistic Insights and Research Findings
- The fluoropyridinium reagent acts as a zwitterionic intermediate, releasing electrophilic triflyl-substituted carbanions that facilitate selective fluorination.
- Quantum chemical analyses confirm strong C–C covalent bonding between the pyridinium moiety and the anionic carbon, stabilizing the reagent structure.
- Use of polar solvents like HFIP enhances reaction rates by stabilizing charged intermediates.
- Recyclability of the fluoropyridine by-product reduces waste and improves cost-efficiency.
- Pd-catalyzed cross-coupling reactions enable the introduction of fluorinated aryl groups with high regioselectivity and functional group tolerance.
Summary Table: Key Preparation Methods for this compound
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fluoropyridinium reagent route | 4-substituted 2-fluoropyridine derivatives | Mizoroki–Heck, Sonogashira coupling, HFIP solvent | High yield, mild conditions, recyclable | Requires multi-step reagent synthesis |
| Imidazo[1,2-a]pyridine pathway | Pyridin-2-amine, pyridine-2-carbaldehyde | TosOH, Pd catalysis, cross-coupling | Structural diversity, robust protocols | Longer reaction times, multiple steps |
Q & A
Q. What synthetic routes are recommended for 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine, and how can purity be optimized?
While detailed synthetic protocols are not explicitly documented, analogous fluorinated amines are typically synthesized via nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., using dry solvents and nitrogen atmospheres). Key challenges include controlling regioselectivity and minimizing by-products. Purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and structural validation by / NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural integrity of this compound?
Standard characterization involves:
- NMR spectroscopy : , , and NMR to confirm substitution patterns and fluorine integration.
- Mass spectrometry : HRMS or LC-MS to verify molecular weight and isotopic patterns.
- Elemental analysis : To validate empirical formula (CHFN). Cross-referencing with spectral databases (e.g., PubChem) is advised to resolve ambiguities .
Q. What stability considerations are critical for handling and storing this compound?
The compound is sensitive to moisture and oxidation. Storage recommendations:
- Temperature : -20°C in sealed, argon-purged vials.
- Monitoring : Regular NMR or LC-MS analysis to detect hydrolysis or decomposition.
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps .
Advanced Research Questions
Q. How does the fluorine atom influence the compound’s bioactivity compared to non-fluorinated analogs?
Fluorine enhances electronegativity and metabolic stability, improving membrane permeability and resistance to cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs (e.g., 2-(pyridin-4-yl)ethan-1-amine) can quantify these effects via:
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:
Q. How can computational methods predict the compound’s interaction with neurological targets?
In silico approaches :
- Molecular docking : Use software like AutoDock Vina to model binding to dopamine or serotonin receptors.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR modeling : Correlate structural features (e.g., fluorine’s van der Waals radius) with activity data from analogs .
Q. What functionalization strategies enhance the pyridine moiety for targeted drug design?
The pyridine ring enables π-π stacking with aromatic residues in enzymes/receptors. Functionalization methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
